molecular formula C13H14N4O3S B5335441 1-(furan-2-carbonyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

1-(furan-2-carbonyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B5335441
M. Wt: 306.34 g/mol
InChI Key: TVHROSDIFYLAST-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including a furan ring, a thiadiazole ring, and a piperidine ring

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if it’s a drug, it might have side effects or toxicities that need to be managed .

Future Directions

The future research directions for this compound would depend on its current applications. For example, if it’s a drug, future research might focus on improving its efficacy or reducing its side effects. Alternatively, if it’s a chemical intermediate, research might focus on improving its synthesis or finding new applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride.

    Synthesis of the thiadiazole derivative: This involves the cyclization of appropriate precursors such as thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling reaction: The furan-2-carbonyl chloride is then reacted with the thiadiazole derivative in the presence of a base to form the intermediate.

    Formation of the final product: The intermediate is then reacted with piperidine-4-carboxamide under suitable conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiadiazole rings could play a crucial role in these interactions, potentially forming hydrogen bonds or hydrophobic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-carbonyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide: Unique due to the combination of furan, thiadiazole, and piperidine rings.

    1-(furan-2-carbonyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate: Similar structure but with an ester group instead of an amide.

    1-(furan-2-carbonyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-sulfonamide: Contains a sulfonamide group instead of a carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(furan-2-carbonyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c18-11(15-13-16-14-8-21-13)9-3-5-17(6-4-9)12(19)10-2-1-7-20-10/h1-2,7-9H,3-6H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHROSDIFYLAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=CS2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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